3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a morpholine ring, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with anthranilic acid derivatives under acidic conditions to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification process may involve crystallization, chromatography, and recrystallization techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The presence of the morpholine ring and the methoxyphenyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds like 2-phenyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone share structural similarities.
Morpholine-containing compounds: Compounds such as 4-morpholinyl-2-thioxo-1,2-dihydroquinazolin-3(4H)-one.
Uniqueness
3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its quinazolinone core, morpholine ring, and methoxyphenyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-16-5-2-14(3-6-16)13-23-19(24)17-12-15(22-8-10-26-11-9-22)4-7-18(17)21-20(23)27/h2-7,12H,8-11,13H2,1H3,(H,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUDQRUHSHVFKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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